molecular formula C8H10N5NaO3 B10774677 sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one

sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one

Cat. No.: B10774677
M. Wt: 247.19 g/mol
InChI Key: RMLUKZWYIKEASN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one, also known as sodium acyclovir, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is known for its ability to inhibit viral DNA replication, making it a crucial drug in the treatment of viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one typically involves the alkylation of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane .

Industrial Production Methods

Industrial production of sodium acyclovir involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acyclovir derivatives, which may have different antiviral properties and pharmacokinetics .

Scientific Research Applications

Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its antiviral effects by inhibiting viral DNA polymerase. Once inside the infected cell, it is phosphorylated to its active triphosphate form by viral thymidine kinase. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one is unique due to its high specificity for viral DNA polymerase and its relatively low toxicity to host cells. This makes it a preferred choice for treating HSV and VZV infections .

Properties

Molecular Formula

C8H10N5NaO3

Molecular Weight

247.19 g/mol

IUPAC Name

sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-1-id-6-one

InChI

InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1

InChI Key

RMLUKZWYIKEASN-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+]

Origin of Product

United States

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